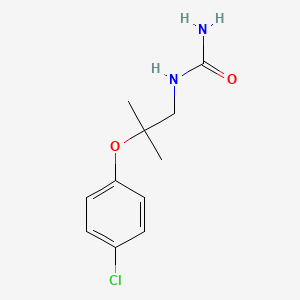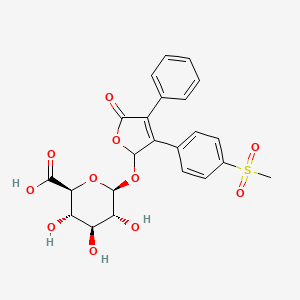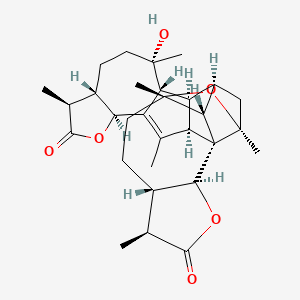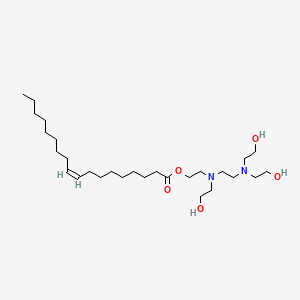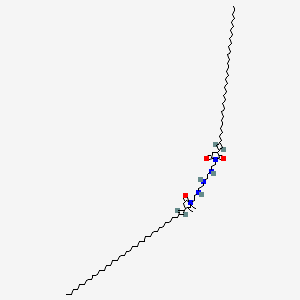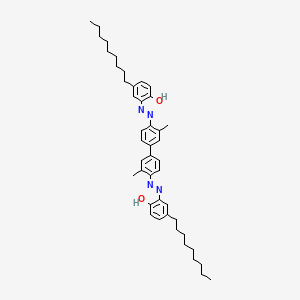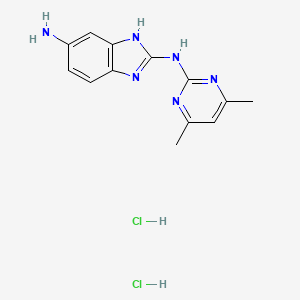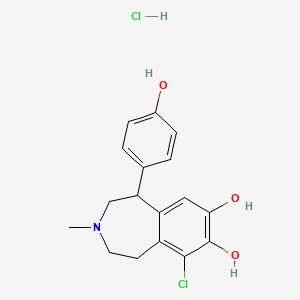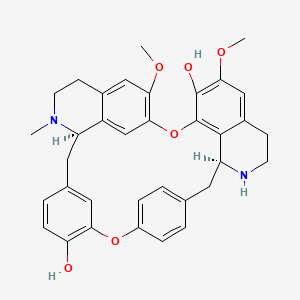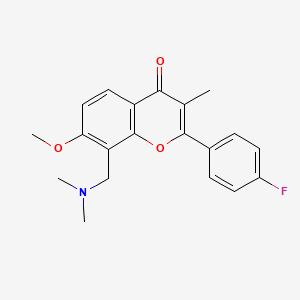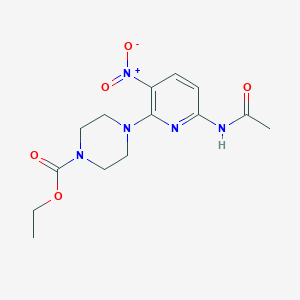![molecular formula C17H22ClN3O6 B12778229 [(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-08-6](/img/structure/B12778229.png)
[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” is a complex organic molecule that features a unique combination of a benzoylpiperazine moiety and a hexahydrofurofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” typically involves multi-step organic synthesis. The key steps may include:
Formation of the hexahydrofurofuran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzoylpiperazine moiety: This step may involve nucleophilic substitution or coupling reactions.
Nitration and hydrochloride formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of “[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other benzoylpiperazine derivatives or hexahydrofurofuran analogs. Examples could be:
- Benzoylpiperazine
- Hexahydrofurofuran derivatives
Uniqueness
The uniqueness of “[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
134186-08-6 |
|---|---|
Formule moléculaire |
C17H22ClN3O6 |
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C17H21N3O6.ClH/c21-17(12-4-2-1-3-5-12)19-8-6-18(7-9-19)13-10-24-16-14(26-20(22)23)11-25-15(13)16;/h1-5,13-16H,6-11H2;1H/t13-,14-,15+,16+;/m0./s1 |
Clé InChI |
STOIHGNXMCVKLP-BTXUNPJVSA-N |
SMILES isomérique |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



